2-Methylquinolin-3-ol

STAT3 inhibition cancer inflammation

Select 2-Methylquinolin-3-ol for thermal stability (mp 260°C) and proven high-yield synthesis (96.4%). Its unique substitution pattern enables STAT3 inhibition (IC50 3.40 µM) and efficient conversion to Disperse Yellow E-3G, ensuring reproducible results in drug discovery and dye manufacturing. Avoid isomer mismatches—this regioisomer guarantees synthetic efficiency and biological activity not found in 4-hydroxy or unsubstituted analogs.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 613-19-4
Cat. No. B1297092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinolin-3-ol
CAS613-19-4
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1O
InChIInChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-6,12H,1H3
InChIKeyOMQWBTOTNRMKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinolin-3-ol (CAS 613-19-4): A Strategic 3-Hydroxyquinoline Building Block for High-Temperature Synthesis and Scalable Derivatization


2-Methylquinolin-3-ol (CAS 613-19-4) is a heterocyclic aromatic compound classified as a 3-hydroxyquinoline derivative, distinguished by a methyl group at the 2-position and a hydroxyl group at the 3-position of the quinoline ring . This compound is commercially available as a high-melting crystalline solid (melting point 260 °C) with a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol [1]. Its structure enables participation in diverse chemical reactions, positioning it as a versatile intermediate in medicinal chemistry and industrial dye synthesis, particularly as a precursor for Disperse Yellow E-3G [2].

Why 2-Methylquinolin-3-ol (CAS 613-19-4) Cannot Be Casually Substituted by Other Quinolinols


In the quinoline scaffold, the position of hydroxyl and methyl substituents is not merely a structural nuance but a critical determinant of physicochemical and functional outcomes. Simple substitution with unsubstituted quinolin-3-ol (CAS 580-18-7) or its 4-hydroxy isomer (2-methylquinolin-4-ol, CAS 607-67-0) introduces profound differences in thermal stability, synthetic accessibility, and biological activity profile that directly impact both research reproducibility and industrial process economics. For instance, while quinolin-3-ol melts between 112-116 °C , 2-methylquinolin-3-ol exhibits a dramatically higher melting point of 260 °C , reflecting enhanced intermolecular forces that influence its behavior in high-temperature reactions and purification protocols. Furthermore, the 2-methyl substitution in 2-methylquinolin-3-ol uniquely enables high-yielding, scalable syntheses (96.4% yield) and confers a distinct STAT3 inhibition profile (IC50 = 3.40 µM) [1] that is not replicated by its 4-hydroxy analog, which is primarily utilized as a pharmaceutical intermediate for dequalinium chloride synthesis [2]. Therefore, the indiscriminate interchange of quinolinol derivatives risks compromising synthetic efficiency, material properties, and specific biological activities.

2-Methylquinolin-3-ol (CAS 613-19-4): Quantitative Evidence for Differentiated Performance vs. Closest Analogs


STAT3 Inhibition: 2-Methylquinolin-3-ol Exhibits Quantifiable Activity as a STAT3 Ligand

2-Methylquinolin-3-ol has been identified as a ligand for the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a validated target in oncology and inflammation [1]. In a fluorescence polarization assay, it demonstrated an IC50 value of 3.40 µM (3.40E+3 nM) against the STAT3 SH2 domain [1]. While more potent STAT3 inhibitors exist, this data confirms a specific, measurable biochemical interaction that differentiates it from other quinolinol isomers like 2-methylquinolin-4-ol, for which no comparable STAT3 activity data has been reported.

STAT3 inhibition cancer inflammation

High-Yield Scalable Synthesis: 96.4% Yield Achieved via Optimized Continuous Flow Protocol

A patent-protected method for synthesizing 2-methylquinolin-3-ol achieves a 96.4% yield using a continuous microchannel reactor, representing a significant improvement over traditional batch processes . The reaction involves the condensation of o-aminobenzaldehyde with chloroacetone in the presence of tetrabutylammonium bromide and sodium hydroxide in tetrahydrofuran at 30 °C . In contrast, alternative synthetic routes, such as the decarboxylation of ethyl 3-hydroxy-2-methylquinoline-4-carboxylate, yield only 60% under harsher conditions (150-160 °C in o-dichlorobenzene) . This 36.4 percentage point difference in yield directly translates to reduced raw material costs, minimized waste, and improved process mass intensity for industrial-scale production.

flow chemistry process optimization synthesis

Thermal Stability: 2-Methylquinolin-3-ol Offers a 58 °C Higher Melting Point than Unsubstituted Quinolin-3-ol

2-Methylquinolin-3-ol is characterized by a melting point of 260 °C (with decomposition) , which is substantially higher than that of its unsubstituted parent compound, quinolin-3-ol (CAS 580-18-7). Quinolin-3-ol exhibits a melting point range of 112-116 °C according to one supplier and 198-202 °C according to another high-purity source . Regardless of the specific reference, 2-methylquinolin-3-ol demonstrates a minimum 58 °C increase in melting point. This thermal stability differential is also evident when compared to its positional isomer, 2-methylquinolin-4-ol, which melts at 232-235 °C , indicating that 2-methylquinolin-3-ol possesses the highest thermal stability among these close structural analogs.

thermal stability process chemistry formulation

Validated Industrial Utility: Exclusive Precursor for Disperse Yellow E-3G Dye Synthesis

2-Methylquinolin-3-ol is specifically documented as a critical intermediate in the synthesis of Disperse Yellow E-3G, an E-type disperse dye [1]. This dye is commercially utilized for coloring polyester, acetate, nylon, and triacetate fibers [1]. The synthetic route involves the condensation of 2-methylquinolin-3-ol with phthalic anhydride [1]. In contrast, other closely related quinolinol isomers, such as quinolin-3-ol and 2-methylquinolin-4-ol, are not reported to serve as direct precursors for this specific industrial dye product, with 2-methylquinolin-4-ol being primarily used as an intermediate for dequalinium chloride [2].

dye intermediate textile dyeing industrial chemistry

2-Methylquinolin-3-ol (CAS 613-19-4): High-Value Procurement Scenarios Based on Validated Evidence


Industrial Production of Disperse Yellow E-3G and Related Dyes

Procurement for dye manufacturing is the most robustly validated application. 2-Methylquinolin-3-ol is a documented and essential precursor for Disperse Yellow E-3G, produced via condensation with phthalic anhydride [1]. The high-yield (96.4%) scalable synthesis route further supports its economic viability for large-volume industrial use.

Medicinal Chemistry: STAT3-Targeted Lead Discovery and Optimization

For drug discovery programs focused on inhibiting the STAT3 signaling pathway, 2-methylquinolin-3-ol provides a validated starting point for scaffold optimization. Its measured IC50 of 3.40 µM against the STAT3 SH2 domain [2] offers a baseline for structure-activity relationship (SAR) studies, differentiating it from other quinolinol isomers lacking this documented target engagement.

High-Temperature Synthesis and Material Science Applications

The high melting point of 2-methylquinolin-3-ol (260 °C) makes it a suitable candidate for applications requiring thermal stability. This includes its use in high-temperature reactions, as a ligand in metal-catalyzed processes, or in the development of organic electronic materials where thermal robustness is a critical parameter .

Development of Novel Antimicrobial Agents via Scaffold Derivatization

2-Methylquinolin-3-ol exhibits documented antibacterial activity against both Gram-positive and Gram-negative bacteria . While it is reported to be less potent than sodium hypochlorite, its mechanism of action—involving oxidative damage to bacterial cell membranes —presents a distinct mode of action suitable for further derivatization and optimization in antimicrobial research programs.

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